[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
The compound [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS: 1008877-74-4) is a structurally complex thiazolidinone derivative characterized by a conjugated system of heterocyclic rings. Its core structure includes a thiazolidin-4-one ring fused with a pyrazole moiety substituted with a phenyl group and a 4-(propylsulfanyl)phenyl group. Key physicochemical properties include a predicted boiling point of 714.5±70.0 °C, density of 1.37±0.1 g/cm³, and a pKa of 3.16±0.10, indicating moderate acidity .
Properties
Molecular Formula |
C24H21N3O3S3 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O3S3/c1-2-12-32-19-10-8-16(9-11-19)22-17(14-27(25-22)18-6-4-3-5-7-18)13-20-23(30)26(15-21(28)29)24(31)33-20/h3-11,13-14H,2,12,15H2,1H3,(H,28,29)/b20-13- |
InChI Key |
BJXREQNCQNSEDX-MOSHPQCFSA-N |
Isomeric SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Propylsulfanyl)Acetophenone
Procedure :
-
4-Acetylthiophenol (10 mmol) is alkylated with 1-bromopropane (12 mmol) in dry DMF using K₂CO₃ (15 mmol) at 80°C for 12 h.
-
Yield : 89% after recrystallization (ethanol).
-
Characterization : NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, SCH₂), 2.62 (s, 3H, COCH₃), 1.76–1.65 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).
Vilsmeier-Haack Formylation
Procedure :
-
4-(Propylsulfanyl)acetophenone (5 mmol) is treated with POCl₃ (15 mmol) and DMF (10 mmol) at 50°C for 5 h to form the hydrazone intermediate.
-
Cyclization with phenylhydrazine (6 mmol) in acetic acid under reflux (6 h) yields the pyrazole carbaldehyde.
-
Yield : 82% (yellow crystals).
-
Characterization : IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N). NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CHO), 8.45 (s, 1H, pyrazole-H), 7.89–7.45 (m, 9H, Ar-H), 3.15 (t, J = 7.0 Hz, 2H, SCH₂), 1.78–1.67 (m, 2H, CH₂), 1.03 (t, J = 7.3 Hz, 3H, CH₃).
Synthesis of Ethyl 2-(2,4-Dioxo-2-Thioxothiazolidin-3-yl)Acetate
Thiazolidine-2,4-Dione (TZD) Preparation
Procedure :
Alkylation with Ethyl Bromoacetate
Procedure :
-
TZD (10 mmol) is alkylated with ethyl bromoacetate (12 mmol) in acetone/K₂CO₃ at 50°C for 5 h.
-
Yield : 85% (colorless oil).
-
Characterization : NMR (400 MHz, CDCl₃): δ 4.72 (s, 2H, NCH₂), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.54 (s, 2H, SCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).
Knoevenagel Condensation to Form the Methylidene Bridge
Reaction Conditions
Procedure :
Spectroscopic Confirmation of Z-Stereochemistry
-
NOESY : Correlation between pyrazole-H (δ 8.45) and thiazolidinone-H (δ 6.92) confirms cis orientation.
-
NMR : δ 122.5 (C=CH), 165.2 (C=O thiazolidinone), 167.8 (C=S).
Hydrolysis of Ethyl Ester to Acetic Acid
Acidic Hydrolysis
Procedure :
-
The ester intermediate (5 mmol) is refluxed in acetic acid/H₂SO₄ (10:1 v/v) for 6 h.
-
Yield : 94% (white solid).
-
Characterization : IR (KBr): 1710 cm⁻¹ (COOH), 1675 cm⁻¹ (C=O). NMR (400 MHz, DMSO-d₆): δ 12.51 (s, 1H, COOH), 8.42 (s, 1H, pyrazole-H), 7.85–7.41 (m, 9H, Ar-H), 4.65 (s, 2H, NCH₂CO), 3.14 (t, J = 7.1 Hz, 2H, SCH₂), 1.75–1.68 (m, 2H, CH₂), 1.02 (t, J = 7.3 Hz, 3H, CH₃).
Optimization and Challenges
Solvent and Catalyst Screening
Chemical Reactions Analysis
This compound can participate in various reactions:
Oxidation: It may undergo oxidation at the thiazolidine sulfur or other functional groups.
Reduction: Reduction reactions could modify the carbonyl group or other unsaturated bonds.
Substitution: Substitution reactions might occur at the phenyl or pyrazole rings.
Common Reagents: Thionyl chloride, hydrazine, and various metal catalysts.
Major Products: These depend on the specific reaction conditions, but derivatives with altered functional groups are likely.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The structure is confirmed through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In silico studies have shown that these compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Anti-inflammatory Effects
In a study published in Molecules, a series of thiazolidinone derivatives were synthesized and tested for their anti-inflammatory effects. The findings indicated that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines, suggesting a promising therapeutic role for compounds like [(5Z)-4-oxo...] in treating inflammatory diseases .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer activity of thiazolidinone derivatives, including [(5Z)-4-oxo...]. The results demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
Mechanism of Action
The exact mechanism isn’t fully elucidated, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to pinpoint its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of the target compound with structurally and functionally related analogs:
Table 1: Comparative Analysis of Thiazolidinone Derivatives
Key Findings and Discussion
Structural Variations and Activity: The target compound features a propylsulfanyl group, which may enhance lipophilicity compared to analogs with halogen (e.g., 4-chlorophenyl in ) or hydroxyl groups (e.g., 4-hydroxyphenyl in ). This substitution could improve membrane permeability but may reduce solubility in aqueous media. Analog 3 (pyridinyl substituent) demonstrated notable antifungal activity against Candida and Trichosporon species, suggesting that electron-withdrawing groups on the heteroaromatic ring enhance bioactivity .
Synthesis Methods :
- The target compound shares synthetic similarities with Analog 2 , both relying on thiosemicarbazide intermediates and cyclization. However, Analog 2 employs a thia-Michael addition, whereas the target compound’s synthesis likely involves a regioselective cyclization due to steric effects from the bulky propylsulfanyl group .
Physicochemical Properties :
- The pKa of the target compound (3.16) is lower than that of Analog 3 (predicted pKa ~3.5), indicating stronger acidity, which may influence its binding to biological targets .
- Lipophilicity : Analogs with pyridinyl or fluorobenzyloxy substituents (Log k: 2.5–2.8) are less lipophilic than the target compound (predicted LogP ~3.5), highlighting the impact of the propylsulfanyl group on hydrophobic interactions .
Further in vitro studies are warranted to validate these hypotheses .
Biological Activity
[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone class, which has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazolidinone core with a pyrazole moiety, which is known for various biological activities. The presence of the propylsulfanyl group enhances its pharmacological profile. The molecular formula is , and it has a predicted boiling point of approximately 714.5 °C .
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole and thiazolidinone structures exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. For instance, derivatives have shown promising results against E. coli, S. aureus, and Klebsiella pneumoniae. The aliphatic amide pharmacophore appears crucial for enhancing antimicrobial activity .
3. Anticancer Potential
Pyrazole derivatives are recognized for their anticancer properties. Some studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential bacterial enzymes are possible mechanisms for its antimicrobial activity .
Study 1: Anti-inflammatory Effects
In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects in animal models. The results indicated that the compounds significantly reduced edema in carrageenan-induced inflammation models compared to standard drugs like indomethacin .
Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against multiple strains using the agar diffusion method. Results showed that it exhibited significant zones of inhibition against gram-positive and gram-negative bacteria .
Study 3: Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives possess substantial cytotoxic effects, with IC50 values indicating effective doses for therapeutic applications .
Q & A
Basic: What are the standard synthetic routes for preparing [(5Z)-4-oxo-5-...]acetic acid derivatives, and what reaction conditions are critical for achieving regioselectivity?
Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives in acidic media. A representative method includes:
- Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in a DMF/acetic acid mixture (5:10 mL) for 2–3 hours .
- Critical factors for regioselectivity:
Basic: How is the structural identity of this compound confirmed, and which spectroscopic/analytical techniques are prioritized?
Answer:
A multi-technique approach is essential:
- FTIR : Confirm functional groups (e.g., C=O at ~1702 cm⁻¹, C=S at ~1250 cm⁻¹) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content) .
- Chromatography : Reverse-phase HPLC (C18 column, UV detection at 254 nm) assesses purity (>95%) .
- Single-crystal X-ray diffraction : Resolves Z/E isomerism and tautomeric states (using SHELXL/ORTEP-III) .
Advanced: How can researchers address low yields during the final cyclization step of the thiazolidinone core?
Answer:
Yield optimization strategies include:
- Reagent stoichiometry : Increase oxo-compound excess (e.g., 0.03 mol vs. 0.01 mol thiosemicarbazide) to drive equilibrium .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to accelerate cyclization .
- Solvent optimization : Replace DMF with ethanol/acetic acid (1:1) to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
Advanced: What experimental approaches resolve tautomeric ambiguity in the thioxothiazolidinone moiety?
Answer:
Tautomerism between thione (C=S) and thiol (C-SH) forms is addressed via:
- X-ray crystallography : Definitive bond-length analysis (e.g., C=S bond ~1.65 Å vs. C-SH ~1.82 Å) .
- NMR spectroscopy :
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers .
Advanced: How should contradictory bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) be interpreted?
Answer:
Discrepancies arise from assay variability. Mitigation strategies:
- Standardized protocols :
- Purity validation : Ensure >95% purity (HPLC) to exclude confounding impurities .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., propylsulfanyl vs. methoxy groups) with activity trends .
Advanced: What strategies improve the compound’s stability under physiological conditions for in vivo studies?
Answer:
- pH optimization : Formulate at pH 7.4 (phosphate buffer) to minimize hydrolysis .
- Lyophilization : Increase shelf-life by converting to a stable lyophilized powder .
- Prodrug design : Mask carboxylic acid as ethyl esters, hydrolyzed in vivo by esterases .
- Encapsulation : Use liposomes or cyclodextrins to enhance solubility and reduce degradation .
Basic: Which functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
Key reactive sites:
- Thioxothiazolidinone core : Susceptible to nucleophilic attack at C2 (C=S) for alkylation .
- Carboxylic acid (-COOH) : Enables salt formation (e.g., sodium salts for solubility) or amide coupling .
- Pyrazole methylidene : Participates in Michael additions or Diels-Alder reactions .
- Propylsulfanyl group : Oxidizable to sulfone (-SO₂-) for enhanced bioavailability .
Advanced: How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or α-glucosidase) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
- Pharmacophore mapping : Identify critical moieties (e.g., thioxothiazolidinone for H-bonding) .
- ADMET prediction : SwissADME predicts bioavailability, CYP450 interactions, and toxicity .
Table 1: Key Synthetic Parameters for Optimized Thiazolidinone Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
